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Compound Name:
Hydroxy Dehydro Nifedipine

Lactone

CAS No.: 34785-00-7

Cat. No.: B137407 Get Quote

The Chromophoric Engine of Actinomycin
Antibiotics
Executive Summary
The molecular formula

corresponds to Actinocin (2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylic acid).[1]
While rarely used as a standalone therapeutic agent, Actinocin is the bioactive chromophore
core of the Actinomycins, a class of potent chromopeptide antibiotics and antineoplastic agents
(most notably Actinomycin D or Dactinomycin).

This guide analyzes Actinocin’s structural chemistry, its unique biosynthetic origin via oxidative

condensation, and its critical role in DNA intercalation—a mechanism that underpins the

treatment of Wilms’ tumor, rhabdomyosarcoma, and gestational trophoblastic neoplasia.

Chemical Identity & Structural Analysis[2]
Actinocin is a planar, tricyclic heteroaromatic system derived from a phenoxazine scaffold. Its

deep orange-red color is characteristic of the phenoxazin-3-one chromophore, which is

essential for the molecule's ability to intercalate between DNA base pairs.

Table 1: Physicochemical Profile
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Property Data

Common Name Actinocin

IUPAC Name
2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-

dicarboxylic acid

CAS Registry Number 524-11-8

Molecular Weight 328.28 g/mol

Core Scaffold 3H-Phenoxazin-3-one

Appearance Red to orange crystalline solid

Solubility
Low in water; soluble in alkaline solutions and

polar organic solvents

Key Functional Groups
Amino (-NH₂), Quinoid Carbonyl (C=O),

Carboxylic Acids (-COOH), Methyls (-CH₃)

Structural Significance
The Actinocin core possesses a planar geometry that perfectly matches the dimensions of a

DNA base pair. The 1,9-dicarboxylic acid positions are the attachment points for the

pentapeptide lactone rings in Actinomycin D. These peptide rings are crucial for minor groove

binding, but the Actinocin core is the driver of intercalation.

Biosynthesis: The Oxidative Condensation Pathway
The biosynthesis of Actinocin is a masterpiece of natural product chemistry, involving the

convergence of two identical precursor molecules. It occurs primarily in Streptomyces species

(e.g., S. antibioticus, S. parvulus).

The Pathway Mechanism
Precursor Formation: The pathway begins with Tryptophan, which is metabolized via the

kynurenine pathway to 3-hydroxy-4-methylanthranilic acid (4-MHA).[2]

Oxidative Condensation: Two molecules of 4-MHA undergo an oxidative coupling reaction.[1]

This step is catalyzed by the enzyme phenoxazinone synthase (a copper-dependent
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oxidase).[2]

Dimerization Logic: The reaction forms the tricyclic phenoxazinone ring system, consuming 6

electrons and creating the Actinocin core (

) from two

precursors.
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Figure 1: Biosynthetic pathway of Actinocin via the oxidative dimerization of 4-MHA.[1]

Pharmacology: Mechanism of DNA Intercalation[8][10]
[11][12]
Actinocin's pharmacological potency lies in its ability to inhibit transcription by stalling RNA

Polymerase. This activity is strictly dependent on its structural ability to intercalate into double-

stranded DNA (dsDNA).

Molecular Mechanism[3][4][5]
Intercalation: The planar tricyclic phenoxazone ring of Actinocin slides between two stacked

base pairs of the DNA helix.

Sequence Specificity: It shows a strong preference for GpC (Guanine-Cytosine) steps. The

2-amino group of the chromophore forms specific hydrogen bonds with the phosphate
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backbone or guanine residues.

Transcription Blockade: The stable drug-DNA complex acts as a physical roadblock to RNA

Polymerase II, preventing the elongation of the RNA chain. This halts protein synthesis and

induces apoptosis in rapidly dividing tumor cells.

Critical Insight: While Actinocin (the core) can intercalate, it binds DNA weakly on its own. The

pentapeptide lactones (present in Actinomycin D) are required to anchor the complex into the

minor groove, increasing the binding constant (

) by several orders of magnitude.

Actinocin Core
(Planar Chromophore)

Stable Intercalation Complex
(Drug inserted between Base Pairs)

Intercalation

dsDNA Helix
(GpC Step)

Target Site

RNA Polymerase II
(Transcription Enzyme)

Physical Obstruction

Elongation Blocked
(Transcription Halted)

Stalling

Click to download full resolution via product page

Figure 2: Mechanism of Action showing the intercalation of the Actinocin core blocking RNA

Polymerase.

Analytical Characterization
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For researchers synthesizing or extracting Actinocin derivatives, analytical validation is key.

UV-Vis Spectroscopy:

Primary Peak: ~440–445 nm (Visible region).

Appearance: This transition is responsible for the compound's intense orange-red color.

Secondary Peak: ~240–245 nm (UV region, aromatic

transitions).

Note: The absorbance is pH-dependent due to the phenolic/amino groups.

NMR Spectroscopy (

H-NMR in DMSO-

):

Methyl Groups: Two distinct singlets around

2.0–2.5 ppm (corresponding to the 4-Me and 6-Me).

Aromatic Protons: Since the core is highly substituted, aromatic signals are sparse but

distinct, typically appearing as singlets if the positions are isolated.

Exchangeable Protons: Broad singlets for the -NH₂ and -COOH protons (highly dependent

on solvent and concentration).

Applications in Drug Development[5]
1. Synthetic Analogues
Researchers utilize the Actinocin scaffold to develop "simplified actinomycins." By replacing the

complex pentapeptide lactones with simpler cationic side chains (e.g., dimethylaminopropyl

groups), scientists aim to retain the intercalation properties while improving solubility and

reducing the complex synthetic burden of the peptide rings.

2. Impurity Profiling
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In the fermentation of Actinomycin D, free Actinocin or "hemi-actinomycins" (where one peptide

chain is missing) can occur as impurities. Monitoring the presence of the

species via HPLC-UV is a standard quality control step in pharmaceutical manufacturing.

3. Photo-Activated Chemotherapy
The phenoxazone chromophore has photodynamic properties. Recent research explores using

Actinocin derivatives as photosensitizers that generate Reactive Oxygen Species (ROS) upon

light irradiation, offering a potential dual-mechanism for cancer therapy (intercalation +

oxidative stress).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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